molecular formula C20H30O3 B1248764 Demethylsalvicanol

Demethylsalvicanol

Cat. No. B1248764
M. Wt: 318.4 g/mol
InChI Key: XZANDTPHDIYTME-JXFKEZNVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Demethylsalvicanol is a natural product found in Salvia mellifera, Salvia munzii, and other organisms with data available.

Scientific Research Applications

Cytotoxic Activity Studies

Demethylsalvicanol, derived from Perovskia abrotanoides, has been investigated for its cytotoxic activity. In particular, its semisynthetic analogues displayed cytotoxic effects on P388 murine leukemia cells, indicating its potential as an anti-cancer agent (Aoyagi et al., 2006). Similarly, grandione, synthesized from demethylsalvicanol, demonstrated moderate cytotoxicity against the same cell line (Aoyagi et al., 2005).

Insecticidal Activity

Research on Salvia broussonetii transformed roots revealed that demethylsalvicanol exhibited moderate antifeedant activity against Leptinotarsa decemlineata, an insect pest. This suggests its potential use in insect control (Fraga et al., 2005).

Structural Analysis

The structural characteristics of demethylsalvicanol have been studied in depth. For instance, the roots of Salvia aspera contain demethylsalvicanol, and its structure was analyzed using various spectroscopic methods (Esquivel et al., 1995). Additionally, the first total synthesis of demethyl salvicanol was achieved, providing insights into its structural complexity and potential for further synthetic modification (Wang et al., 1996).

Potential in Melanoma Treatment

Demethylzeylasteral, a derivative of demethylsalvicanol, has shown promise in treating melanoma. It inhibited cell proliferation and induced apoptosis in melanoma cells, suggesting its potential as an anti-cancer compound (Zhao et al., 2017).

properties

Product Name

Demethylsalvicanol

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

(1S,11S)-12,12-dimethyl-6-propan-2-yltricyclo[9.4.0.03,8]pentadeca-3,5,7-triene-1,4,5-triol

InChI

InChI=1S/C20H30O3/c1-12(2)14-10-13-6-7-16-19(3,4)8-5-9-20(16,23)11-15(13)18(22)17(14)21/h10,12,16,21-23H,5-9,11H2,1-4H3/t16-,20-/m0/s1

InChI Key

XZANDTPHDIYTME-JXFKEZNVSA-N

Isomeric SMILES

CC(C)C1=C(C(=C2C[C@]3(CCCC([C@@H]3CCC2=C1)(C)C)O)O)O

Canonical SMILES

CC(C)C1=C(C(=C2CC3(CCCC(C3CCC2=C1)(C)C)O)O)O

synonyms

demethylsalvicanol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Demethylsalvicanol
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